molecular formula C16H21N7O3 B11103466 4-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzene-1,3-diol

4-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzene-1,3-diol

Cat. No.: B11103466
M. Wt: 359.38 g/mol
InChI Key: WJYJRWDLNYWKNP-LICLKQGHSA-N
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Description

2,4-DIHYDROXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the structural features of 2,4-dihydroxybenzaldehyde and a triazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIHYDROXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and a hydrazone derivative of the triazine compound. The reaction is usually carried out in a solvent such as methanol or ethanol under mild conditions . The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-DIHYDROXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazides, aldehydes, and various organic solvents such as methanol and ethanol. Reaction conditions typically involve mild temperatures and atmospheric pressure .

Major Products Formed

The major products formed from these reactions are hydrazone derivatives, which can be further modified to yield a variety of bioactive compounds and specialty chemicals .

Mechanism of Action

The mechanism of action of 2,4-DIHYDROXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its aromatic structure enables it to participate in electron transfer reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIHYDROXYBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of a phenolic aldehyde and a triazine derivative, which imparts distinct chemical and biological properties. Its ability to form stable hydrazone linkages and interact with metal ions sets it apart from other similar compounds .

Properties

Molecular Formula

C16H21N7O3

Molecular Weight

359.38 g/mol

IUPAC Name

4-[(E)-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C16H21N7O3/c1-22(2)15-18-14(19-16(20-15)23-5-7-26-8-6-23)21-17-10-11-3-4-12(24)9-13(11)25/h3-4,9-10,24-25H,5-8H2,1-2H3,(H,18,19,20,21)/b17-10+

InChI Key

WJYJRWDLNYWKNP-LICLKQGHSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

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